

An In-depth Technical Guide to 6-Aminofluorescein: Chemical Properties and Structure

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Compound of Interest

Compound Name: 6-Aminofluorescein

Cat. No.: B015268

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This technical guide provides a comprehensive overview of the core chemical properties and structural attributes of **6-aminofluorescein** (6-AF). It is intended for researchers, scientists, and professionals in drug development who utilize fluorescent markers in their work. This document summarizes key quantitative data, details experimental protocols, and provides visual representations of its structure and application workflows.

Core Chemical Properties

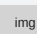
6-Aminofluorescein is a highly stable and versatile fluorescent dye widely used for labeling biomolecules.^[1] Its bright fluorescence and solubility in aqueous solutions make it an invaluable tool in biological imaging, flow cytometry, and various analytical assays.^[1]

The key quantitative chemical and physical properties of **6-aminofluorescein** are summarized in the table below for easy reference and comparison.

Property	Value	References
Molecular Formula	C ₂₀ H ₁₃ NO ₅	[1][2][3]
Molecular Weight	347.32 g/mol	[2][3][4]
Appearance	Yellow to orange powder/solid	[1][2][4]
Melting Point	285 °C (decomposes)	[2][5]
Excitation Maximum (λ _{ex})	~490 nm	[4][6]
Emission Maximum (λ _{em})	~515-520 nm	[4][6]
Solubility	Methanol: 1 mg/mL	[2]
DMSO: 90 mg/mL	[7]	
Water: 50 mg/mL		
Acetone: Soluble		
Purity	≥98% (HPLC)	[1][2]
CAS Number	51649-83-3	[2][3][4]

Chemical Structure

6-Aminofluorescein is an amine-reactive derivative of fluorescein, characterized by an amino group on the benzene ring, which allows for its covalent conjugation to other molecules.[8][9] This functional group is key to its utility as a labeling reagent.

Chemical Structure of 6-Aminofluorescein	
Fluorescein Core	Chemical Identifiers
	SMILES
	InChI
	<chem>Nc1ccc2C(=O)OC3(c4ccc(O)cc4Oc5cc(O)ccc35)c2c1</chem> / <chem>S/C20H13NO5/c21-10-1-4-13-16(7-10)20(26-19(13)24)14-5-2-11(22)8-17(14)25-18-9-12(23)3-6-15(18)20/h1-9,22-23H,21H2</chem>

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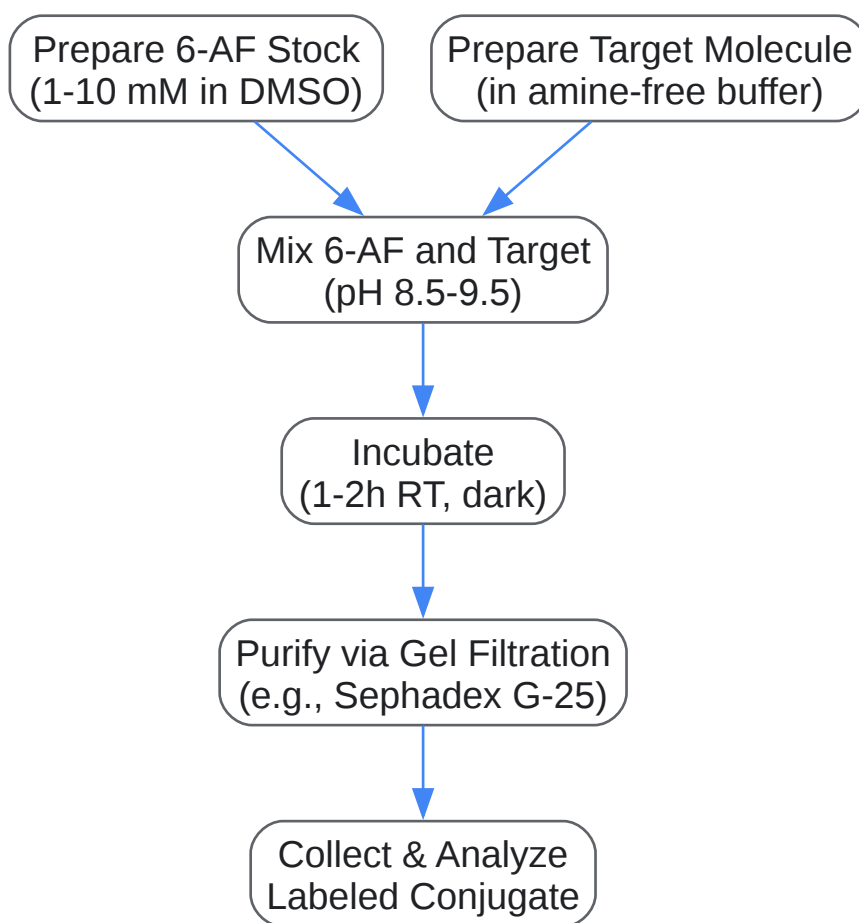
Caption: Chemical structure and identifiers of **6-Aminofluorescein**.

Experimental Protocols

6-Aminofluorescein is primarily used as a fluorescent labeling reagent for various biomolecules, including proteins and glycoproteins.[3][10] The amine group allows for covalent attachment to target molecules. The following protocols provide detailed methodologies for common applications.

This protocol outlines the general steps for labeling a target molecule with **6-aminofluorescein**.

- **Preparation of 6-AF Solution:** Prepare a stock solution of **6-aminofluorescein** in an appropriate solvent like DMSO or PBS, typically at a concentration of 1–10 mM.[7]
- **Target Molecule Preparation:** Dissolve the target molecule (e.g., protein, antibody) in a suitable buffer. The buffer should be free of primary amines (e.g., Tris) which can compete with the labeling reaction.[11]
- **Labeling Reaction:** Add the 6-AF stock solution to the target molecule solution. The final concentration of 6-AF is typically in the range of 1–100 μM . [7] The reaction is often carried out at an alkaline pH (8.5-9.5) to facilitate the reaction with primary amines.[12]
- **Incubation:** Incubate the reaction mixture for a set period (e.g., 1-2 hours at room temperature or overnight at 4°C), protected from light.[12]
- **Purification:** Remove unreacted **6-aminofluorescein** from the labeled conjugate using size exclusion chromatography (e.g., Sephadex G-25 column).[4][12]
- **Analysis:** Analyze the fractions to confirm labeling, for instance, by measuring fluorescence at the emission maximum of ~520 nm.[4]



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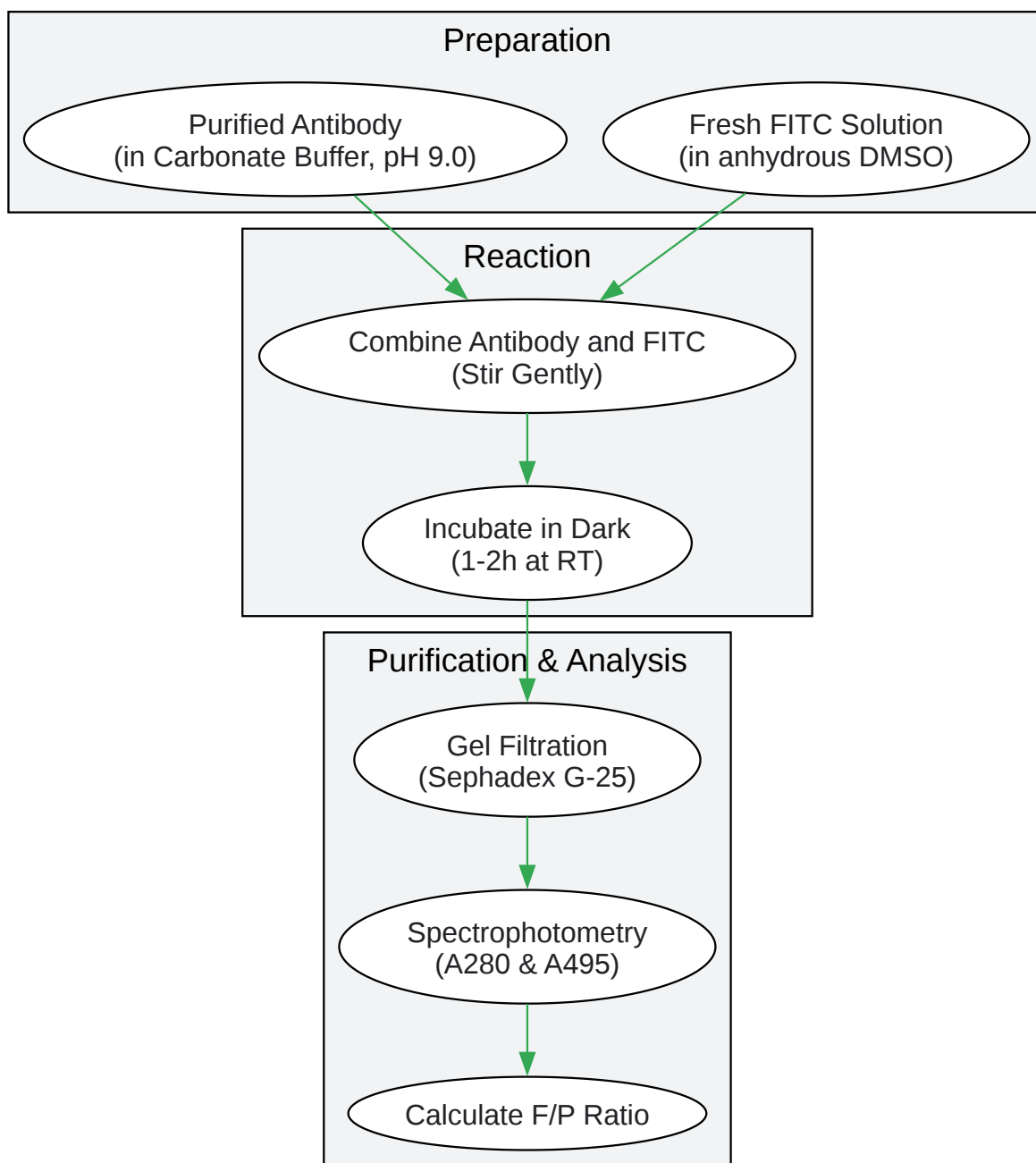
Caption: General workflow for fluorescently labeling molecules with 6-AF.

Fluorescein isothiocyanate (FITC) is a derivative of fluorescein commonly used for antibody conjugation.[9][13] Its protocol is analogous to how **6-aminofluorescein** can be used after conversion to an isothiocyanate or other amine-reactive form.

- Antibody Preparation: Prepare a solution of the purified antibody (1-2 mg/mL) in an amine-free buffer, such as 0.1 M sodium carbonate-bicarbonate buffer (pH 9.0).[9][11] If the initial buffer contains amines like Tris, dialyze the antibody against PBS.[11]
- FITC Solution Preparation: Immediately before use, dissolve FITC in anhydrous DMSO to a concentration of 1-5 mg/mL.[9][11]
- Conjugation Reaction: Slowly add the FITC solution to the antibody solution while gently stirring. A common starting point is a 10:1 to 20:1 molar ratio of FITC to antibody.[12]

- Incubation: Incubate the reaction mixture for 1-2 hours at room temperature or overnight at 4°C, protected from light.[\[12\]](#)
- Stopping the Reaction: Optionally, add a quenching reagent like NH_4Cl to a final concentration of 50 mM to stop the reaction.[\[11\]](#)
- Purification: Separate the FITC-conjugated antibody from unreacted FITC using a gel filtration column (e.g., Sephadex G-25) equilibrated with a storage buffer like PBS.[\[12\]](#)
- Characterization: Determine the degree of labeling by measuring the absorbance at 280 nm (for protein) and 495 nm (for FITC) to calculate the fluorescein-to-protein (F/P) molar ratio.
[\[11\]](#)

Antibody-FITC Conjugation Pathway





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